

Analytical methods for 2-Chloro-4-fluoro-5-methylphenol quantification

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-5-methylphenol

Cat. No.: B14040583

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Executive Summary & Scope

2-Chloro-4-fluoro-5-methylphenol (CFMP) is a critical halogenated aromatic intermediate utilized in the synthesis of N-phenylimide herbicides (e.g., flumiclorac-pentyl precursors) and specific active pharmaceutical ingredients (APIs).[1][2] Its structural complexity—containing three distinct substituents (chloro, fluoro, methyl) on a phenolic ring—presents unique analytical challenges, including regioisomer separation and peak tailing due to acidity.[1]

This Application Note provides two validated workflows:

- Method A (HPLC-UV): A robust reversed-phase method for assay potency and routine quality control (QC).[1][2]
- Method B (GC-MS): A derivatization-based protocol for trace impurity profiling and structural confirmation.[1][2]

Physicochemical Profile & Analytical Implications

Understanding the molecule is the first step in method design.

| Property | Value (Approx.) | Analytical Implication |
|------------------|--------------------|---|
| Molecular Weight | 160.57 g/mol | Suitable for GC-MS and LC-MS.[1][2] |
| pKa | ~8.8 (Predicted) | Critical: The mobile phase pH must be < 6.8 (2 units below pKa) to keep the phenol protonated and prevent peak tailing/split peaks in HPLC. |
| LogP | ~2.5 - 2.7 | Moderately lipophilic; ideal for C18 retention.[1][2] |
| Solubility | Methanol, ACN, DCM | Samples should be prepared in MeOH or ACN/Water mixtures to match mobile phase.[1] |
| UV Max | ~280 nm | Aromatic ring absorption; standard UV detection is sufficient.[1][2] |

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Recommended for: Purity Assay (>98%), Content Uniformity, and Process Monitoring.[1][2]

Method Rationale

Direct analysis of phenols on C18 columns often results in peak tailing due to interaction between the deprotonated phenolate ion and residual silanols on the stationary phase.[1] We utilize an acidic mobile phase (pH 2.[1][2]5) to suppress ionization, ensuring the analyte remains neutral and elutes as a sharp, symmetrical peak.

Chromatographic Conditions

| Parameter | Setting |
|------------------|--|
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 4.6 x 150 mm, 3.5 μ m or 5 μ m |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1][2]5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Detection | UV @ 280 nm (Reference 360 nm) |
| Injection Volume | 5 - 10 μ L |
| Run Time | 15 Minutes |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |
|------------|------------------|------------------|
| 0.0 | 70 | 30 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 70 | 30 |
| 15.0 | 70 | 30 |

Sample Preparation

- Stock Solution: Weigh 25 mg of CFMP reference standard into a 25 mL volumetric flask. Dissolve in Acetonitrile.[1][2] (Conc: 1000 μ g/mL).[1][2]
- Working Standard: Dilute Stock Solution 1:10 with Mobile Phase A:B (50:50).
- Filtration: Filter through a 0.22 μ m PTFE or Nylon syringe filter prior to injection.[1][2]

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Recommended for: Trace Impurity Profiling (Isomers), Residual Solvents, and Mass Confirmation.^{[1][2]}

Method Rationale

While phenols can be analyzed directly, the polar -OH group interacts with the fused silica column, leading to adsorption and non-linear response at low concentrations.^[1] Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active proton with a trimethylsilyl (TMS) group, improving volatility and peak shape.^{[1][2]}

Derivatization Protocol (Silylation)

- Aliquot: Transfer 100 μ L of sample extract (in anhydrous solvent like DCM or Acetone) to a GC vial.
- Reagent Addition: Add 50 μ L of BSTFA + 1% TMCS (Trimethylchlorosilane).
- Incubation: Cap and heat at 60°C for 30 minutes.
- Cool: Allow to cool to room temperature before injection.

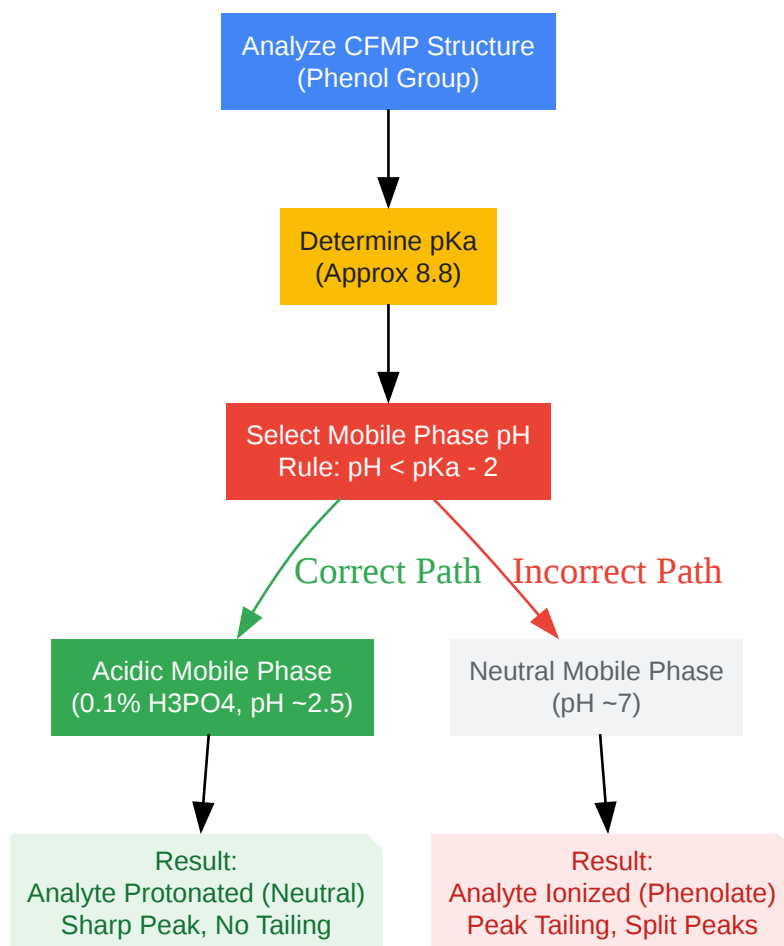
GC-MS Parameters

| Parameter | Setting |
|---------------|---|
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25 μ m |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split/Splitless (Split ratio 10:1), 250°C |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (5 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| Scan Range | 40 - 350 m/z |

Visualized Workflows

Figure 1: HPLC Method Development Logic

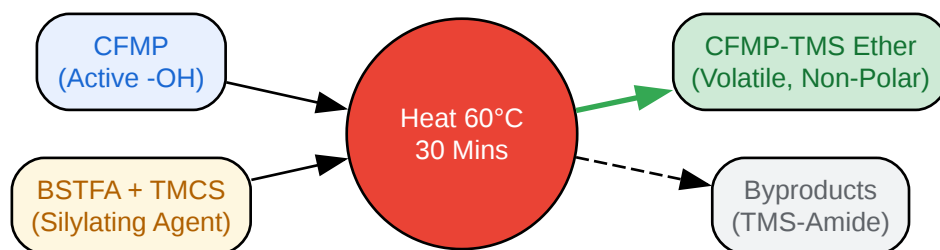
Caption: Decision tree for selecting mobile phase pH based on analyte pKa to ensure robust chromatography.



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Figure 2: GC-MS Derivatization Reaction

Caption: Conversion of CFMP to its TMS-ether derivative to improve volatility and reduce column adsorption.



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Validation Criteria (ICH Q2(R1))

To ensure the trustworthiness of these methods, the following validation parameters must be met:

- System Suitability (SST):
 - Tailing Factor (T): Must be < 1.5 (HPLC).
 - Resolution (Rs): > 2.0 between CFMP and nearest impurity (e.g., 2,6-dichloro isomer).[\[1\]](#)
[\[2\]](#)
 - Precision: %RSD of 6 replicate injections < 2.0%.
- Linearity:
 - Range: 80% to 120% of target concentration.
 - Correlation Coefficient ():

[.1](#)[\[2\]](#)
- Accuracy (Recovery):
 - Spike samples at 50%, 100%, and 150% levels.
 - Acceptance Criteria: 98.0% – 102.0% recovery.[\[1\]](#)[\[2\]](#)[\[3\]](#)

References

- U.S. Environmental Protection Agency (EPA). (2007).[\[1\]](#)[\[2\]](#) Method 8041A: Phenols by Gas Chromatography.[\[1\]](#)[\[2\]](#) SW-846 Update IV.[\[1\]](#)[\[2\]](#) [\[Link\]](#)[\[2\]](#)
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Sources

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- [2. 2-Chloro-4-methylphenol | C7H7ClO | CID 14851 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [3. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
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